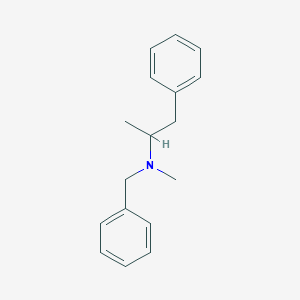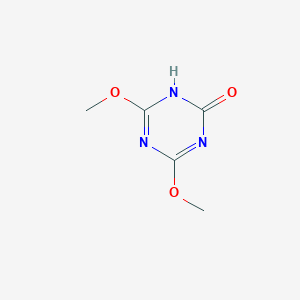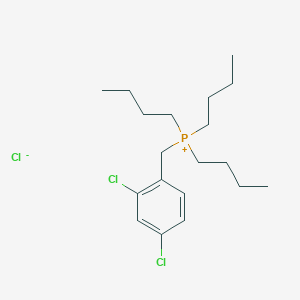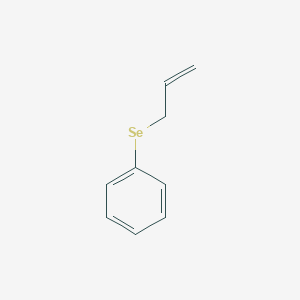
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide, the synthesis can be achieved through the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group can be introduced by reacting an appropriate allyl halide with a phenol derivative under basic conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Final Condensation: The final step involves the condensation of the substituted benzoic acid with an amine to form the benzamide derivative.
Industrial Production Methods: Industrial production of benzamide derivatives often employs catalytic processes to enhance reaction efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide high yields and eco-friendly processes .
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzamide derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like allyloxy, diisopropyl, and dimethoxy can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Benzamide: The parent compound with a simpler structure.
N,N-Dimethylbenzamide: A derivative with dimethyl groups instead of diisopropyl groups.
4-Methoxybenzamide: A derivative with a methoxy group instead of dimethoxy groups.
Uniqueness: 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
155-59-9 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3 |
Clave InChI |
XUNNBYRBYWXVFB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
| 155-59-9 | |
Sinónimos |
3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















